4-Amino-4-deoxy-D-glucopyranose
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Overview
Description
4-Amino-4-deoxy-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by an amino group. This compound is a pivotal entity in various biochemical and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-deoxy-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azide intermediates, where 4-azido-4-deoxy-D-glucopyranose is reduced to the amino compound using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The starting material, 4-nitro-4-deoxy-D-glucopyranose, is synthesized from glucose through nitration and subsequent reduction steps. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typical.
Substitution: Halogenating agents or acylating agents are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of N-substituted glucopyranose derivatives.
Scientific Research Applications
4-Amino-4-deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: Investigated for its potential in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 4-Amino-4-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites of enzymes. This binding can inhibit or modulate enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Amino-2-deoxy-D-glucopyranose (Glucosamine): Similar structure but with the amino group at the second carbon.
N-Acetyl-D-glucosamine: An acetylated derivative of glucosamine.
Chitosan: A polymer composed of β-(1→4)-linked 2-amino-2-deoxy-D-glucopyranose units.
Uniqueness: 4-Amino-4-deoxy-D-glucopyranose is unique due to the position of the amino group at the fourth carbon, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C6H13NO5 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-amino-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2 |
InChI Key |
BXZVZSSSRTUQJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)N)O |
Origin of Product |
United States |
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